Bis(2,2,2-trifluoroethyl) phosphite
Overview
Description
Bis(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound with the molecular formula C4H5F6O3P. It is a colorless to almost colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique properties, including its ability to act as both a nucleophile and an electrophile, making it a versatile reagent in organic synthesis .
Mechanism of Action
Target of Action
Bis(2,2,2-trifluoroethyl) phosphite, also known as Bis(2,2,2-trifluoroethyl) Phosphonate, is an organophosphorus compound .
Mode of Action
It has been used in the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate) and as a reagent for the synthesis of mono- and diesters of phosphorous acid . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s structure and function.
Biochemical Analysis
Biochemical Properties
It is known that it can participate in various chemical reactions, particularly in the synthesis of other compounds
Cellular Effects
It is known to influence cell function in the context of chemical reactions, particularly in the synthesis of other compounds
Molecular Mechanism
It is known to participate in chemical reactions, particularly in the synthesis of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,2,2-trifluoroethyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol. The reaction typically involves the following steps :
- A solution of phosphorus trichloride in dichloromethane is prepared.
- 2,2,2-trifluoroethanol is added dropwise to the solution under an inert atmosphere (argon gas) at 0°C.
- The reaction mixture is stirred at room temperature overnight.
- The resulting product is purified by fractional distillation under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,2-trifluoroethyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.
Transesterification: It can undergo transesterification reactions to produce hetero-substituted dialkyl phosphites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alcohols and amines are used in substitution reactions.
Transesterification: Alcohols are commonly used in transesterification reactions under non-inert and additive-free conditions.
Major Products Formed
Phosphates: Formed through oxidation reactions.
Phosphonate Esters: Formed through substitution reactions.
Dialkyl Phosphites: Formed through transesterification reactions.
Scientific Research Applications
Bis(2,2,2-trifluoroethyl) phosphite has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Tris(2,2,2-trifluoroethyl) phosphite: Another organophosphorus compound with similar reactivity but different molecular structure.
Bis(2,2,2-trifluoroethyl) methylphosphonate: A related compound used in similar applications.
Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate: Another similar compound with distinct properties.
Uniqueness
Bis(2,2,2-trifluoroethyl) phosphite is unique due to its ability to act as both a nucleophile and an electrophile, making it a versatile reagent in organic synthesis. Its trifluoroethyl groups also impart unique chemical properties, such as increased stability and reactivity, compared to other phosphite compounds .
Properties
IUPAC Name |
oxo-bis(2,2,2-trifluoroethoxy)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCVAFSSZPRRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O[P+](=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92466-70-1 | |
Record name | Bis(2,2,2-trifluoroethyl) Phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Bis(2,2,2-trifluoroethyl) phosphonate in organic synthesis?
A1: Bis(2,2,2-trifluoroethyl) phosphonate serves as a valuable precursor in the synthesis of various organophosphorus compounds. It is particularly useful for synthesizing Ando and Still–Gennari type phosphonates, key reagents in Z-selective Horner–Wadsworth–Emmons reactions. These reactions are crucial for creating Z-unsaturated enones, expanding the synthetic toolbox for accessing both E- and Z-isomers through similar reaction conditions.
Q2: Are there any improved synthetic procedures for Bis(2,2,2-trifluoroethyl) phosphonate itself?
A3: Yes, recent research has focused on optimizing the synthesis of Bis(2,2,2-trifluoroethyl) phosphonate. One notable approach utilizes a one-pot procedure involving the reaction of phosphonic dichlorides with sodium alkoxides. This method offers several advantages, including high yields (52-97%), simplified purification (avoiding column chromatography and distillation), and the ability to perform the synthesis on a gram scale, making it suitable for broader research applications.
Q3: Beyond olefination, are there other notable applications of Bis(2,2,2-trifluoroethyl) phosphonate?
A4: Yes, Bis(2,2,2-trifluoroethyl) phosphonate has shown promise in synthesizing other valuable compounds. For instance, it is utilized in the preparation of substituted 3-cyano-β,γ-unsaturated nitriles, achieving exclusive or predominant E-selectivity with high yields (94%-99%). Additionally, it serves as a key reagent in the synthesis of 3-alkoxycarbonyl-β,γ-unsaturated esters, predominantly favoring the Z-isomer. These examples highlight the versatility of Bis(2,2,2-trifluoroethyl) phosphonate beyond its traditional role in olefination reactions.
Q4: Has Bis(2,2,2-trifluoroethyl) phosphonate been explored in oligonucleotide synthesis?
A5: While not as extensively studied as its use in other areas, Bis(2,2,2-trifluoroethyl) phosphonate has been investigated as a phosphorylating agent in oligonucleotide synthesis. This exploration aimed to leverage its unique reactivity and selectivity in the context of phosphotriester chemistry, a classic approach for oligonucleotide synthesis.
Q5: Have computational studies been employed to understand the reactivity of Bis(2,2,2-trifluoroethyl) phosphonate?
A6: Yes, computational methods have played a role in unraveling the intricate reaction mechanisms associated with Bis(2,2,2-trifluoroethyl) phosphonate. These studies, combining experimental data and computational modeling, have provided valuable insights into the formation of various byproducts during the synthesis of Bis(2,2,2-trifluoroethyl) phosphonates. Such insights are essential for optimizing reaction conditions and minimizing the formation of unwanted side products.
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